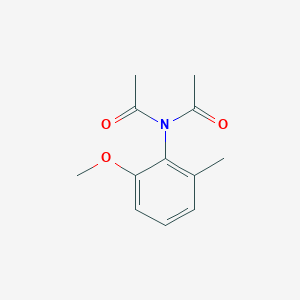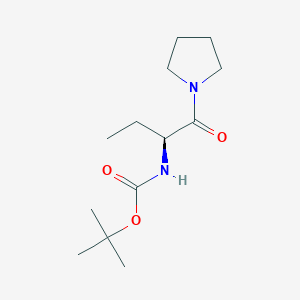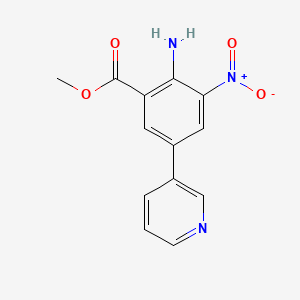
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate
描述
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate is a complex organic compound that features a benzoic acid methyl ester group substituted with amino and nitro groups, as well as a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzoic acid derivative followed by amination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-3-amino-5-pyridin-3-yl-benzoic acid methyl ester, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
科学研究应用
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate involves its interaction with specific molecular targets. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyridinyl group can also participate in π-π stacking interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
2-Amino-3-nitropyridine: Similar in structure but lacks the benzoic acid methyl ester group.
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: Contains a pyridinyl group but has different substituents on the benzoic acid moiety.
Methyl anthranilate: A simpler compound with a benzoic acid methyl ester group but lacks the nitro and pyridinyl groups.
Uniqueness
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
636581-62-9 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
methyl 2-amino-3-nitro-5-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)10-5-9(8-3-2-4-15-7-8)6-11(12(10)14)16(18)19/h2-7H,14H2,1H3 |
InChI 键 |
XPLUKBAEMZEBCD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC(=C1)C2=CN=CC=C2)[N+](=O)[O-])N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
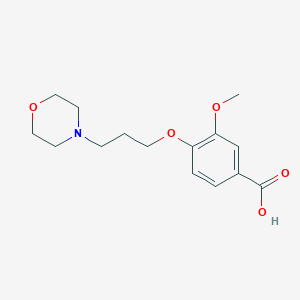
![C-(3-furo[3,2-c]pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-methylamine](/img/structure/B8399587.png)
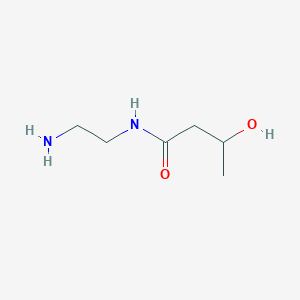
![2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8399590.png)
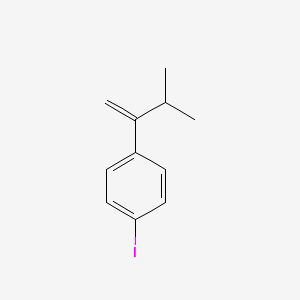
![7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]](/img/structure/B8399614.png)
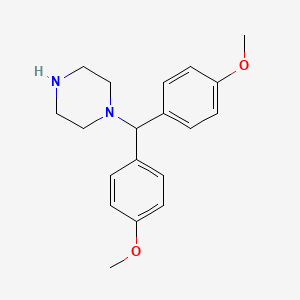
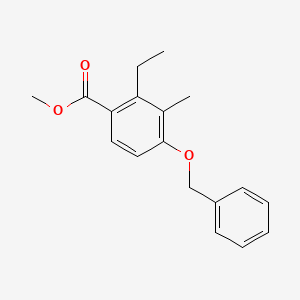
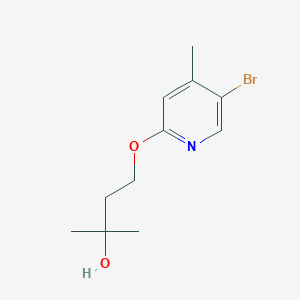
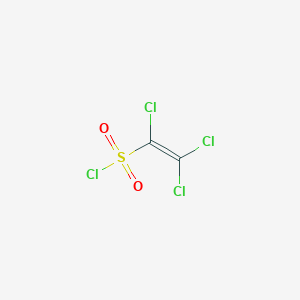
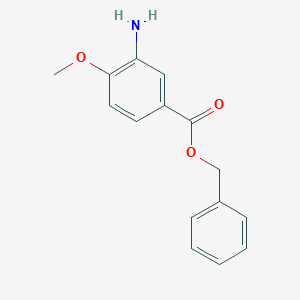
![[4-(Benzenesulfonylmethyl)phenyl]methanol](/img/structure/B8399682.png)
